molecular formula C11H11F2N3O2 B2799849 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2326373-81-1

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2799849
CAS No.: 2326373-81-1
M. Wt: 255.225
InChI Key: CSIJSECKAJCZJC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative designed for antifungal applications. Its structure combines a difluoromethyl-substituted pyrazole core linked to a furan-containing carboxamide moiety. The compound is synthesized via molecular hybridization strategies, where the pyrazole ring is functionalized with a difluoromethyl group (enhancing lipophilicity and metabolic stability) and a methyl group at the 1-position to optimize steric and electronic properties. The furan-2-ylmethyl group at the carboxamide position contributes to target-specific interactions, particularly with fungal enzymes like succinate dehydrogenase (SDH), a common target for commercial fungicides such as bixafen and fluxapyroxad .

The compound’s antifungal activity has been evaluated against Rhizoctonia solani and Botrytis cinerea, with studies highlighting its ability to disrupt mycelial morphology and inhibit fungal growth at micromolar concentrations . X-ray crystallography and molecular docking analyses confirm that the difluoromethyl pyrazole moiety is critical for binding to SDH, while the furan group enhances solubility and bioavailability .

Properties

IUPAC Name

3-(difluoromethyl)-N-(furan-2-ylmethyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c1-16-6-8(9(15-16)10(12)13)11(17)14-5-7-3-2-4-18-7/h2-4,6,10H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIJSECKAJCZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Synthetic Preparation and Precursor Reactions

This compound is typically synthesized via amide coupling between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and furfurylamine. Key steps include:

StepReaction TypeConditionsYieldSource
1Acid activationDMF, EDCI/HOBt, 0–5°C, 1 hr85–90%
2Amide couplingRT, 12–24 hr75–80%

Intermediate reactivity :

  • The carboxyl group in the precursor acid undergoes halogenation (e.g., SOCl₂) to form acyl chlorides for nucleophilic substitution.

  • Diazotization of pyrazole intermediates enables regioselective functionalization.

Carboxamide Reactivity

The carboxamide group participates in:

  • Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

  • Nucleophilic substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones.

Pyrazole Ring Modifications

  • Electrophilic substitution : Bromination (NBS, CCl₄) occurs at the C5 position of the pyrazole ring .

  • Oxidation : H₂O₂/Fe²⁺ oxidizes the difluoromethyl group to a carboxylate, forming 3-carboxy-1-methyl-1H-pyrazole derivatives.

Furylmethyl Side Chain

The furan ring undergoes:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

  • Oxidative ring-opening using MnO₂ to produce α,β-unsaturated carbonyl compounds.

Biological Interaction Mechanisms

The compound’s antifungal activity stems from succinate dehydrogenase (SDH) inhibition . Key interactions include:

TargetInteraction TypeBinding Affinity (kcal/mol)Source
SDH (TYR58)Hydrogen bonding (amide carbonyl)−6.59
SDH (TRP173)Hydrophobic (difluoromethyl)−5.26

Structure-Activity Relationship (SAR) :

  • Substitution at the pyrazole C5 position with electron-withdrawing groups (e.g., Br) enhances antifungal potency by 2–3× .

  • The furan moiety improves solubility and membrane penetration .

Degradation and Stability

  • Hydrolytic degradation : t₁/₂ = 14 days at pH 7, 25°C .

  • Photolysis : UV light (254 nm) cleaves the difluoromethyl group, forming CO₂ and HF as byproducts .

Industrial-Scale Reaction Optimization

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Temperature25°C30–40°C50–60°C
CatalystEDCI/HOBtFlow chemistryContinuous reactors
Yield75%82%88%

Key industrial challenges :

  • Isomer separation during pyrazole synthesis (ΔG = 1.2 kcal/mol) .

  • Byproduct formation (≤5%) from furan oxidation.

Comparative Reaction Pathways

Reaction TypeReagentsProductSelectivity
AlkylationCH₃I, K₂CO₃N-Methyl derivative90%
SulfonationSO₃, DMFSulfonamide65%
CyclizationPPA, 120°CPyrazolo[1,5-a]pyrimidine55%

Thermodynamic and Kinetic Data

  • ΔH‡ for amide hydrolysis : 24.3 kcal/mol (pH 7).

  • k for SDH inhibition : 1.2 × 10³ M⁻¹s⁻¹ .

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide exhibits various biological activities, particularly as a fungicide. Its mechanism of action primarily involves the inhibition of succinate dehydrogenase, an essential enzyme in the mitochondrial respiration chain, which is critical for fungal growth.

Fungicidal Activity

Recent studies have highlighted the compound's effectiveness against several phytopathogenic fungi:

  • In Vitro Testing : A series of derivatives were synthesized and tested against seven different fungal species. Notably, one derivative exhibited higher antifungal activity than the commercial fungicide boscalid, indicating a promising potential for agricultural applications .

Applications in Agriculture

The compound is recognized for its role as an intermediate in the synthesis of several commercially available fungicides. These fungicides are crucial for crop protection due to their ability to control a wide range of fungal diseases, enhancing agricultural productivity.

Fungicide Active Ingredient Year Introduced Mechanism of Action
Isopyrazam3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide2010SDHI
Sedaxane3-(difluoromethyl)-N-(1,1-dimethylethyl)-1-methyl-1H-pyrazole-4-carboxamide2011SDHI
Bixafen3-(difluoromethyl)-N-(2-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide2011SDHI
Fluxapyroxad3-(difluoromethyl)-N-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide2011SDHI

Pharmaceutical Applications

Beyond agricultural use, this compound's structural characteristics make it a valuable candidate in drug development. Its derivatives have been explored for their potential as novel therapeutic agents, particularly in treating fungal infections due to their targeted action on fungal pathogens.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of this compound:

  • Molecular Docking Studies : Investigations utilizing molecular docking techniques have shown that certain derivatives can form strong interactions with target proteins involved in fungal metabolism, suggesting pathways for enhancing efficacy .
  • Quantitative Structure–Activity Relationship (QSAR) : Advanced modeling techniques have been employed to predict the biological activity of various derivatives based on their chemical structure, aiding in the design of more effective fungicides .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The difluoromethyl group and the furan ring contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides are a prominent class of SDH inhibitors (SDHIs). Below is a detailed comparison of 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxamides

Compound Name Key Structural Features Target Pathogens EC₅₀ (mg/L) Key Advantages/Limitations References
This compound Difluoromethyl pyrazole + furan-2-ylmethyl R. solani, B. cinerea 9.06 (R. solani) Moderate activity; furan enhances solubility
Bixafen (N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) Difluoromethyl pyrazole + biphenyl group R. solani 0.34 (R. solani) High potency; broad-spectrum SDHI
Fluconazole Triazole ring Candida spp., Aspergillus 12.29 (R. solani) Lower antifungal efficacy against R. solani
N-(2-(5-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Bromoindazole substituent Phytopathogenic fungi N/A Superior to boscalid in activity
Sedaxane (N-{2-[1,1'-bicyclopropyl]-2-ylphenyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) Bicyclopropyl group Soil-borne fungi <1.0 High systemic activity; used as seed treatment

Key Findings:

Activity Against R. solani: The target compound exhibits an EC₅₀ of 9.06 mg/L against R. solani, outperforming fluconazole (EC₅₀ = 12.29 mg/L) but underperforming compared to bixafen (EC₅₀ = 0.34 mg/L) . This suggests that bulky aromatic substituents (e.g., biphenyl in bixafen) enhance SDH binding affinity. Sedaxane, another SDHI, shows sub-1.0 mg/L activity, attributed to its bicyclopropyl group improving membrane permeability .

Role of Substituents :

  • Furan vs. Biphenyl : The furan-2-ylmethyl group in the target compound provides moderate hydrophilicity, which may limit its persistence in hydrophobic fungal membranes compared to bixafen’s biphenyl group .
  • Halogenated Groups : Bromoindazole-substituted analogs (e.g., compound in ) exhibit broad-spectrum activity, surpassing boscalid due to enhanced π-π stacking with SDH’s flavin cofactor .

Mechanistic Insights :

  • Scanning electron microscopy (SEM) reveals that the target compound disrupts R. solani mycelial morphology, similar to bixafen, by interfering with cell wall synthesis .
  • Molecular docking studies indicate that the difluoromethyl group in all compared compounds forms hydrogen bonds with SDH’s Trp173 and Tyr58 residues, a conserved interaction critical for inhibition .

Synthetic Complexity :

  • The target compound’s synthesis requires fewer steps than bicyclopropyl-containing analogs like sedaxane, making it cost-effective for agricultural applications .

Biological Activity

3-(Difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyDetails
Molecular Formula C12H12F2N4O2
Molecular Weight 270.25 g/mol
IUPAC Name This compound
Canonical SMILES CC(C(=O)N(Cc1ccoc1)C(F)(F)C)N1C=NN=C1

Antifungal Activity

A series of studies have demonstrated the antifungal properties of derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. One notable study evaluated various derivatives against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The findings indicated that many derivatives exhibited moderate to excellent antifungal activity. For instance, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed superior antifungal activity compared to the standard boscalid .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies revealed that the carbonyl oxygen atom of the active compound could form hydrogen bonds with amino acids in the enzyme succinate dehydrogenase (SDH), indicating a potential pathway for its fungicidal activity .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Difluoromethylation : Introduction of the difluoromethyl group into the pyrazole framework.
  • Formation of Furan Derivative : Reaction with furan-based precursors to create the desired furan-substituted pyrazole.
  • Amidation : Final conversion to the carboxamide form through reaction with appropriate amines.

Study on Antifungal Efficacy

In a detailed investigation, several derivatives were synthesized and tested for their antifungal activity against common pathogens like Fusarium and Alternaria. The results indicated that modifications on the furan ring significantly influenced antifungal potency. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict and optimize the biological activity of these compounds .

In Vivo Studies

Further research included in vivo assessments where selected compounds were administered to infected plant models. The results corroborated in vitro findings, demonstrating reduced fungal growth and improved plant health, suggesting potential agricultural applications .

Q & A

Basic: What are the optimized synthetic routes for 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step process starting with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Key steps include:

  • Coupling Reaction : Reacting the carboxylic acid with (furan-2-yl)methylamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in solvents like dichloromethane or DMF. Triethylamine is often added to neutralize HCl byproducts .
  • Temperature Control : Maintaining temperatures between 0–25°C during active ester formation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Validation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., difluoromethyl at C3, furylmethylamide at C4). For example, the furan methylene group typically appears as a triplet at δ 4.5–5.0 ppm .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly to verify the planar pyrazole ring and amide geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+: 314.11) .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which affect solubility .
  • pH-Dependent Solubility : Perform potentiometric titration to determine pKa and assess ionization states in buffered solutions (e.g., pH 7.4 for physiological relevance) .
  • Co-Solvent Systems : Test binary solvent mixtures (e.g., DMSO/PBS) to mimic experimental conditions .

Advanced: How does the compound’s difluoromethyl group influence its bioactivity?

Methodological Answer:
The CF2_2H group enhances:

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in microsomal assays (e.g., 80% remaining after 1 hr in rat liver microsomes) .
  • Hydrophobic Interactions : Molecular docking studies indicate stronger binding to fungal CYP51 (a target for antifungal activity) via van der Waals interactions .
  • Electron-Withdrawing Effects : Stabilizes the pyrazole ring, confirmed by computational DFT calculations (e.g., reduced HOMO-LUMO gap) .

Basic: What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Retention time ~8.2 min .
  • TLC : Silica gel 60 F254_{254}, eluent ethyl acetate/hexane (1:1). Rf_f ≈ 0.4 under UV visualization .
  • Elemental Analysis : Acceptable C, H, N, F values within ±0.4% of theoretical (C: 49.04%, H: 4.15%, N: 13.39%, F: 12.10%) .

Advanced: How can computational modeling predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (PDB: 1EA1). Key interactions: pyrazole N1 with heme iron, furan oxygen hydrogen-bonding to Tyr131 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2.0 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C4 carboxamide) using Schrödinger’s Phase .

Advanced: What experimental designs address instability of the furan moiety under acidic conditions?

Methodological Answer:

  • Protection/Deprotection : Introduce acid-labile protecting groups (e.g., tert-butyloxycarbonyl, Boc) on the furan ring during synthesis. Remove with TFA post-coupling .
  • pH Buffering : Formulate the compound in citrate buffers (pH 5.0–6.0) to prevent furan ring opening, as shown in accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Alternative Substituents : Replace furan with thiophene (tested in analogs) to improve stability while retaining bioactivity .

Advanced: How to establish structure-activity relationships (SAR) for pyrazole-4-carboxamide derivatives?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing difluoromethyl with trifluoromethyl or chlorine) .
  • Bioactivity Assays : Test antifungal activity (e.g., MIC against Candida albicans) and correlate with electronic (Hammett σ values) and steric (Taft Es_s parameters) descriptors .
  • 3D-QSAR : Use CoMFA or CoMSIA models to predict activity cliffs and optimize substituent positions .

Basic: What are validated protocols for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a Shimadzu 8060 system with ESI+ ionization. Calibration range: 1–1000 ng/mL (R2^2 > 0.99). Sample prep: protein precipitation with acetonitrile .
  • Recovery Studies : Spike plasma samples at low (10 ng/mL), medium (100 ng/mL), and high (500 ng/mL) levels. Acceptable recovery: 85–115% .
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion .

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